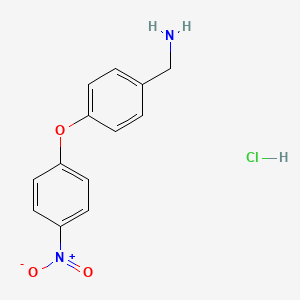

(4-(4-Nitrophenoxy)phenyl)methanamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(4-(4-Nitrophenoxy)phenyl)methanamine hydrochloride” is a chemical compound with the molecular formula C13H13ClN2O3 . It is a derivative of methanamine .

Molecular Structure Analysis

The InChI code for “(4-(4-Nitrophenoxy)phenyl)methanamine hydrochloride” is 1S/C13H12N2O3.ClH/c14-9-10-1-5-12 (6-2-10)18-13-7-3-11 (4-8-13)15 (16)17;/h1-8H,9,14H2;1H . This indicates the presence of a chlorine atom (Cl), likely due to the hydrochloride component of the compound .Physical And Chemical Properties Analysis

“(4-(4-Nitrophenoxy)phenyl)methanamine hydrochloride” has a molecular weight of 280.71 . It is a powder at room temperature . The melting point is 210-211 degrees Celsius .Scientific Research Applications

Anthelmintic Applications

This compound has been evaluated for its potential as an anthelmintic agent. Anthelmintics are drugs that expel parasitic worms (helminths) and other internal parasites from the body without causing significant harm to the host. Specifically, derivatives of this compound have shown efficacy against nematodes and cestodes in animals .

Antibacterial Properties

The antibacterial screening of this compound has revealed promising results. It’s part of a class of compounds that can undergo cytochrome P-450 dependent reduction, forming reactive species that interact with DNA and disrupt normal functions in various pathogens .

Synthesis of Triazole Derivatives

The compound serves as a precursor in the synthesis of a library of novel triazole derivatives. These derivatives, which contain different substituents at the 5-position, have been synthesized using mechanochemical treatment and evaluated for their biological activities .

Drug Design and Modification

In the realm of drug design, modifications of the compound’s functional groups can lead to a reduction in mutagenicity and carcinogenicity, which is crucial for creating safer pharmaceutical agents .

Veterinary Medicine

Due to its anthelmintic properties, this compound has applications in veterinary medicine, particularly in the treatment of parasitic infections in cats and dogs, which can also pose a risk to immunocompromised human populations .

Research on Chemical Intermediates

As a chemical intermediate, this compound is used in research to develop new chemical entities with potential applications in various fields, including agriculture and pharmaceuticals .

Mechanistic Studies in Biochemistry

The compound’s ability to form reactive species upon reduction makes it a valuable tool for studying biochemical pathways and mechanisms, particularly those involving DNA interactions .

Material Science

In material science, the compound can be used to synthesize novel materials with specific properties, such as enhanced durability or specialized conductivity .

Safety and Hazards

The compound is associated with several hazard statements including H315, H319, and H335 . These correspond to skin irritation, serious eye irritation, and respiratory irritation respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name |

[4-(4-nitrophenoxy)phenyl]methanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3.ClH/c14-9-10-1-5-12(6-2-10)18-13-7-3-11(4-8-13)15(16)17;/h1-8H,9,14H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVZIPVRMOFWHSI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)OC2=CC=C(C=C2)[N+](=O)[O-].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B597111.png)

![{3-[4-(Trifluoromethoxy)phenyl]phenyl}acetic acid](/img/structure/B597130.png)

![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrimidin-5-yl)propanoic acid](/img/structure/B597132.png)

![4,7-Dibromo-5,6-difluorobenzo[c][1,2,5]thiadiazole](/img/structure/B597133.png)